2-Chlorobenzoxazole 2-Chlorobenzoxazole
Brand Name: Vulcanchem
CAS No.: 615-18-9
VCID: VC21184841
InChI: InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
SMILES: C1=CC=C2C(=C1)N=C(O2)Cl
Molecular Formula: C7H4ClNO
Molecular Weight: 153.56 g/mol

2-Chlorobenzoxazole

CAS No.: 615-18-9

Cat. No.: VC21184841

Molecular Formula: C7H4ClNO

Molecular Weight: 153.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorobenzoxazole - 615-18-9

Specification

CAS No. 615-18-9
Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
IUPAC Name 2-chloro-1,3-benzoxazole
Standard InChI InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Standard InChI Key BBVQDWDBTWSGHQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)Cl
Boiling Point 201.5 °C
Melting Point 7.0 °C

Introduction

ParameterValue
IUPAC Name2-chloro-1,3-benzoxazole
CAS Number615-18-9
Molecular FormulaC7H4ClNO
Molecular Weight153.56 g/mol
InChIInChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
InChI KeyBBVQDWDBTWSGHQ-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)N=C(O2)Cl

This compound is registered in multiple chemical databases including PubChem, EPA DSSTox, European Chemicals Agency (ECHA), and FDA Global Substance Registration System, indicating its significance in various research and regulatory contexts.

Physical and Chemical Properties

2-Chlorobenzoxazole possesses distinctive physical and chemical properties that contribute to its utility in various applications. Understanding these properties is crucial for predicting its behavior in chemical reactions and biological systems.

Physical Properties

PropertyValue
Physical StateNot specified in sources
Density1.345 g/cm³
Molar Volume114.2 mL/mol
Refractive Index1.567

These physical parameters provide important information for handling and utilizing the compound in laboratory and industrial settings .

Structural Characteristics

The molecule consists of a benzoxazole core structure with a chlorine atom at the 2-position. The benzoxazole system comprises a benzene ring fused with an oxazole ring, creating a bicyclic heterocyclic structure. The chlorine substituent at the 2-position significantly influences the compound's reactivity, making it particularly susceptible to nucleophilic substitution reactions.

Synthesis Methods

Multiple synthetic routes have been established for producing 2-chlorobenzoxazole, each with its own advantages and applications in different contexts.

Industrial Production Methods

In industrial settings, 2-chlorobenzoxazole is commonly produced by reacting 2-aminophenol with chlorinating agents under carefully controlled conditions to ensure optimal yield and purity.

Chemical Reactivity

2-Chlorobenzoxazole exhibits diverse chemical reactivity, particularly in reactions involving the C-Cl bond at the 2-position.

Oxidation Reactions

The compound can undergo oxidation to form various derivatives. Specific oxidizing agents and conditions can lead to the formation of benzoxazole-2-thiol derivatives among other products. Hydrogen peroxide and metal catalysts are commonly employed in these transformations.

Reduction Reactions

Reducing agents such as lithium aluminum hydride can be used to transform 2-chlorobenzoxazole into various functionalized benzoxazole compounds. These reactions modify the C-Cl bond, leading to different substitution patterns at the 2-position.

Applications in Scientific Research

2-Chlorobenzoxazole has found diverse applications in scientific research due to its versatile chemistry and unique properties.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly for creating complex molecules with pharmaceutical significance. For example, it has been utilized to synthesize 2-(2-naphthylamino)benzoxazole through reactions with 2-amino-1-naphthalenesulfonic acid, demonstrating its utility in building more complex molecular structures.

Fluorescent Probes and Dyes

The benzoxazole system provides excellent fluorescent properties, making 2-chlorobenzoxazole useful in developing fluorescent probes and dyes. These materials find applications in biological imaging, allowing researchers to visualize cellular processes with high sensitivity. The compound's derivatives have been shown to effectively stain live cells, providing valuable insights into cellular activities through fluorescence microscopy.

Photochemical Applications

In photochemical studies, 2-chlorobenzoxazole participates in various coupling reactions, particularly Minisci-type coupling reactions, which are crucial for synthesizing materials with specific optical properties. Additionally, research has explored its potential as a sensitizing dye in solar energy applications, where its light-absorbing properties contribute to enhancing the performance of photovoltaic cells.

Biological Activity

2-Chlorobenzoxazole and its derivatives demonstrate significant biological activities, making them subjects of interest in pharmaceutical research.

Anticancer Properties

Derivatives of 2-chlorobenzoxazole have shown promising anticancer activity, particularly against breast cancer cell lines. The table below summarizes some findings on the cytotoxicity of these derivatives:

Compound IDCell LineIC₅₀ (μM)Mechanism of ActionComparison with Sorafenib (μM)
11MDA-MB-2315.63PARP-2 inhibition7.47
12MDA-MB-2316.14PARP-2 inhibition7.47
12MCF-73.79PARP-2 inhibition7.26

These results indicate that certain derivatives exhibit higher cytotoxicity against cancer cell lines compared to the standard drug Sorafenib, highlighting their potential in anticancer drug development.

Antifungal Activity

Benzoxazole derivatives, including those derived from 2-chlorobenzoxazole, demonstrate significant antifungal properties. Research has shown that certain 2-aminobenzoxazole derivatives are effective against phytopathogenic fungi:

Compound IDFungal StrainEC₅₀ (μg/mL)Comparison with Hymexazol (μg/mL)
3aBotrytis cinerea1.4825.12
3bBotrytis cinerea6.9125.12
3cBotrytis cinerea5.0025.12

These compounds show superior antifungal activity compared to hymexazol, a commercial antifungal agent, suggesting their potential in agricultural applications.

Mechanisms of Biological Activity

The biological activities of 2-chlorobenzoxazole derivatives involve multiple mechanisms:

  • PARP-2 inhibition: Compounds like 12 and 27 inhibit PARP-2 enzyme activity, leading to cell cycle arrest and apoptosis in cancer cells.

  • Antifungal mechanisms: The antifungal properties are attributed to disruption of fungal cell wall integrity or interference with fungal metabolism.

  • Broad-spectrum activities: Derivatives exhibit antimicrobial, anti-inflammatory, and antiviral effects due to their ability to interact with various biological receptors.

Comparison with Similar Compounds

2-Chlorobenzoxazole shares structural similarities with other heterocyclic compounds but possesses unique characteristics that distinguish it from related molecules.

Related Benzoxazole Derivatives

Comparing 2-chlorobenzoxazole with related compounds provides insights into structure-activity relationships:

CompoundKey DifferencesDistinctive Properties
2-ChlorobenzothiazoleContains sulfur instead of oxygenDifferent electronic properties and biological activity
2-ChlorobenzimidazoleContains NH group instead of oxygenMore basic character, different hydrogen bonding patterns
2-AminobenzoxazoleContains NH₂ group instead of ClActs as a nucleophile rather than an electrophile

These structural differences result in distinct chemical reactivity and biological properties, making each compound suitable for specific applications.

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